4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid

conformational flexibility rotatable bonds linker SAR

Sourcing a heterocyclic building block with a tunable sulfonyl-linker arm often forces researchers to compromise between conformational flexibility and synthetic accessibility. 4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid resolves this constraint by offering a C3-propylene spacer that provides five rotatable bonds and a predicted LogP increase of ≈+1.5 versus the zero-carbon-linker analog. ● Flexible C3-sulfonylpropyl linker enables distal sub-pocket targeting while the oxane-carboxylic acid anchor remains fixed. ● Methanesulfonyl warhead supports covalent-probe design with tunable trajectory to cysteine or serine residues. ● Carboxylic acid handle permits robust amide-coupling and esterification for bioconjugation. Supplied as a research-grade solid (≥95% HPLC) with reliable lead times and global shipping.

Molecular Formula C10H18O5S
Molecular Weight 250.31 g/mol
Cat. No. B13620123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid
Molecular FormulaC10H18O5S
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCC1(CCOCC1)C(=O)O
InChIInChI=1S/C10H18O5S/c1-16(13,14)8-2-3-10(9(11)12)4-6-15-7-5-10/h2-8H2,1H3,(H,11,12)
InChIKeyGMZFNEVVSAVXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid – Structure and Procurement Baseline


4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid (CAS 1339105‑19‑9) is a heterocyclic building block comprising a tetrahydropyran (oxane) core bearing a geminal carboxylic acid and a 3‑(methanesulfonyl)propyl substituent at the 4‑position . Its molecular formula is C₁₀H₁₈O₅S (MW ≈ 250.31 g mol⁻¹) and the canonical SMILES is CS(=O)(=O)CCCC1(C(=O)O)CCOCC1 . The compound is primarily offered by specialty chemical suppliers in research‑grade quantities for use in medicinal‑chemistry and chemical‑biology campaigns .

Workflow
Fragment-based lead optimization with tunable linker length
Selection Context
Extended C3 spacer enables conformational sampling beyond C0-linker analogs
Use Profile
Carboxylic acid handle for amide coupling and probe construction

4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid – Linker Length and Oxane Substitution Impact


In‑class oxane‑4‑carboxylic acids bearing a sulfonyl moiety cannot be freely interchanged because the length and nature of the alkyl spacer between the sulfonyl and the oxane core directly modulate conformational flexibility, lipophilicity, and target‑binding geometry [1]. Medicinal‑chemistry SAR campaigns on biaryl alkyl carboxylic acid derivatives have demonstrated that even a single‑carbon alteration of the alkyl linker can significantly shift in‑vitro potency and selectivity profiles [1]. Consequently, selecting 4‑(3‑methanesulfonylpropyl)oxane‑4‑carboxylic acid versus its zero‑ or one‑carbon‑linker analogues imposes distinct physicochemical and pharmacological constraints that are quantifiable (see Section 3).

Target compoundC3-propylene spacer
C0-linker analog (MSOC)Direct sulfonyl-oxane
Conformational flexibility
5 rotatable bonds enable extended sampling
2 rotatable bonds restrict accessible conformations
Lipophilicity context
Predicted LogP shift of ~+1.5 may improve membrane permeability
Computed LogP –1.18, highly polar
Supply-chain breadth
Limited suppliers, purity documentation to verify
Multi-source, certified 98% HPLC purity

4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid – Quantitative Evidence vs Closest Analogs


Conformational Flexibility by Rotatable Bond Count

The target compound contains a propylene spacer between the methanesulfonyl group and the oxane ring, resulting in five rotatable bonds , whereas the closest analog 4‑methanesulfonyloxane‑4‑carboxylic acid (MSOC, CAS 1247919‑19‑2) has only two rotatable bonds [1]. The additional three freely rotating single bonds allow the target compound to sample a substantially larger conformational space, a feature that can be exploited to access distant binding pockets in target proteins [2].

Rotatable Bonds
Reported
5 vs 2 (Δ +3; 2.5-fold increase)
Extended conformational sampling for distal pocket access
Based on SMILES analysis; standard RB definition applied.
conformational flexibility rotatable bonds linker SAR

Molecular Weight and Scaffold Differentiation

The molecular weight of the target compound is 250.31 g mol⁻¹ , which is 42.08 Da (≈20 %) heavier than 4‑methanesulfonyloxane‑4‑carboxylic acid (208.23 Da) [1]. This mass difference corresponds exactly to the propylene (‑CH₂‑CH₂‑CH₂‑) spacer absent in the C0‑linker analog.

Molecular Weight
Reported
250.31 vs 208.23 Da (+42.08 Da; +20.2 %)
Propylene spacer introduces precise mass shift for SAR exploration
Calculated from formula; MS confirmation expected.
molecular weight scaffold differentiation lead optimization

Lipophilicity Profile and Drug-Likeness

4‑Methanesulfonyloxane‑4‑carboxylic acid (MSOC) has a computed LogP of –1.18 (ACD/Labs algorithm) [1], indicating a hydrophilic character driven by the polar sulfonyl and carboxylic acid groups in close proximity. Although an experimentally measured LogP for the target compound is not publicly available, the insertion of three methylene units is predicted to raise LogP by approximately +1.5 log units (≈ +0.5 per methylene, a well‑established QSAR rule), shifting the target compound closer to the optimal CNS drug‑likeness window (LogP 1–4) [2]. This shift may translate into improved membrane permeability relative to the C0‑linker analog.

Lipophilicity (LogP)
Class-level inference
Estimated ΔLogP ≈ +1.5 vs MSOC
Predicted permeability shift requires experimental validation
Based on methylene additivity; MSOC LogP computed –1.18.
lipophilicity LogP drug‑likeness

Commercial Availability and Procurement Readiness

The closest analog, 4‑methanesulfonyloxane‑4‑carboxylic acid (MSOC), is commercially available from at least five independent suppliers with a declared purity of 98 % (HPLC) and a well‑established supply chain, as evidenced by ChemSpace listings and vendor catalogs [1]. In contrast, 4-(3‑methanesulfonylpropyl)oxane‑4‑carboxylic acid is currently listed by only a limited number of specialty suppliers, and product documentation (e.g., certificate of analysis) is not publicly accessible .

Commercial Availability
Data to verify
1–2 specialty suppliers vs ≥5 for MSOC
Narrower supply base; purity documentation not publicly disclosed
Vendor survey May 2026; purity certified 98% HPLC for comparator.
procurement readiness purity supply chain

4-(3-Methanesulfonylpropyl)oxane-4-carboxylic acid – Research and Industrial Applications


Fragment-Based Drug Discovery with Extended Linker Sampling

The five rotatable bonds of the C3‑linker compound, versus only two in the C0‑linker analog [1], enable exploration of a broader conformational landscape. This makes the target compound particularly suitable for fragment‑growing campaigns where the sulfonyl warhead must reach a distal sub‑pocket while the oxane‑carboxylic acid anchor remains fixed in the primary binding site.

Kinase Inhibitor and Epigenetic Probe Programs

The predicted LogP increase of ≈+1.5 log units relative to 4‑methanesulfonyloxane‑4‑carboxylic acid [1][2] positions this compound favorably for targets with lipophilic binding clefts, such as the ATP‑binding pockets of certain kinases or the acetyl‑lysine recognition tunnels of bromodomains, where moderate lipophilicity is essential for potency.

Covalent Inhibitor Design with a Tuneable Spacer

The methanesulfonyl group can act as a covalent warhead, while the propylene spacer provides a tunable distance between the reactive center and the oxane‑carboxylic acid recognition motif . This allows medicinal chemists to fine‑tune the trajectory and residence time of covalent bond formation with target cysteine or serine residues, a strategy not readily achievable with the geometrically constrained C0‑linker analog [1].

Bioconjugation and Chemical-Probe Construction

The carboxylic acid handle permits robust amide‑coupling and esterification chemistries for attaching fluorophores, biotin, or solid‑phase resins . Combined with the unique C3‑sulfonylpropyl substitution, the compound enables the construction of bespoke chemical probes with an extended, flexible linker arm that minimizes steric interference with the target protein surface, a feature that distinguishes it from bulkier or more rigid analogs.

Application
Selection Property
Validation Focus
Fragment-growing campaigns
Rotatable bond count and linker flexibility
Conformational landscape analysis for distal sub-pocket engagement
Kinase / bromodomain probe design
Predicted lipophilicity shift vs C0-linker
Membrane permeability and target engagement in lipophilic clefts
Covalent inhibitor development
Propylene spacer trajectory tunability
Residence time and trajectory optimization for cysteine/serine targets
Chemical probe construction
C3-sulfonylpropyl substitution with reduced steric interference
Conjugation efficiency and target protein surface compatibility
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